molecular formula C24H20F3N5O4S B2874242 2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 852168-61-7

2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2874242
CAS RN: 852168-61-7
M. Wt: 531.51
InChI Key: IEZDNSQBUHIMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H20F3N5O4S and its molecular weight is 531.51. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel compounds, including derivatives with structural similarities to the chemical , have been synthesized from visnagenone or khellinone, showing anti-inflammatory and analgesic activities. These activities were evaluated against cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

  • Another study focused on the radiosynthesis of DPA-714, a ligand for the translocator protein (18 kDa), which is indicative of the compound's potential use in imaging studies related to brain diseases or injuries (Dollé et al., 2008).

  • Compounds designed for anticancer activity, derived from similar chemical structures, have shown appreciable inhibition against several cancer cell lines, suggesting their utility in cancer treatment (Al-Sanea et al., 2020).

Chemical Synthesis and Reactivity

  • The synthesis and evaluation of derivatives for antimicrobial activities also indicate a wide range of potential applications for compounds within this chemical family, showing good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

  • Another study explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents, which demonstrates the potential neurological applications of these compounds (Severina et al., 2020).

properties

IUPAC Name

2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N5O4S/c1-31-20-18(22(34)32(2)23(31)35)21(30-19(29-20)13-8-10-14(36-3)11-9-13)37-12-17(33)28-16-7-5-4-6-15(16)24(25,26)27/h4-11H,12H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZDNSQBUHIMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC=C4C(F)(F)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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